molecular formula C20H16N2O2 B8667226 Methyl 1-(isoquinolin-1-yl)-5-methyl-1H-indole-3-carboxylate CAS No. 649550-72-1

Methyl 1-(isoquinolin-1-yl)-5-methyl-1H-indole-3-carboxylate

Cat. No. B8667226
CAS RN: 649550-72-1
M. Wt: 316.4 g/mol
InChI Key: YDMZASKFXSIEIW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 1-(isoquinolin-1-yl)-5-methyl-1H-indole-3-carboxylate is a useful research compound. Its molecular formula is C20H16N2O2 and its molecular weight is 316.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 1-(isoquinolin-1-yl)-5-methyl-1H-indole-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 1-(isoquinolin-1-yl)-5-methyl-1H-indole-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

649550-72-1

Product Name

Methyl 1-(isoquinolin-1-yl)-5-methyl-1H-indole-3-carboxylate

Molecular Formula

C20H16N2O2

Molecular Weight

316.4 g/mol

IUPAC Name

methyl 1-isoquinolin-1-yl-5-methylindole-3-carboxylate

InChI

InChI=1S/C20H16N2O2/c1-13-7-8-18-16(11-13)17(20(23)24-2)12-22(18)19-15-6-4-3-5-14(15)9-10-21-19/h3-12H,1-2H3

InChI Key

YDMZASKFXSIEIW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2C(=O)OC)C3=NC=CC4=CC=CC=C43

Origin of Product

United States

Synthesis routes and methods I

Procedure details

1.65 g (11.9 mmol) of potassium carbonate are added at 25° C. under an argon atmosphere to 0.900 g (4.75 mmol) of 3-methoxycarbonyl-5-methyl-1H-indole in 10 cm3 of dimethyl sulphoxide. After stirring at 25° C. for 0.5 hour, 0.677 cm3 (4.75 mmol) of 1-chloroisoquinoline is added. After stirring at 100° C. for 48 hours, the reaction mixture is cooled and diluted with 100 cm3 of ethyl acetate and then washed with 3 times 50 cm3 of water and 25 cm3 of saturated aqueous sodium chloride solution. The organic phase is dried over anhydrous magnesium sulphate, filtered and concentrated to dryness under reduced pressure (2.7 kPa) to give 1.50 g of a residue which is purified by flash chromatography [eluent: cyclohexane/ethyl acetate (8/2 by volume)]. After concentrating the fractions to dryness under reduced pressure (2.7 kPa), 1.4 g of 3-methoxycarbonyl-1-(isoquinol-1-yl)-5-methyl-1H-indole are obtained in the form of a white solid melting at 142° C.
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
0.9 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.677 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.